3-((Tert-butylamino)(hydroxy)methyl)phenol
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Overview
Description
3-((Tert-butylamino)(hydroxy)methyl)phenol is an organic compound with the molecular formula C11H17NO2. It is characterized by the presence of a tert-butylamino group, a hydroxyl group, and a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butylamino)(hydroxy)methyl)phenol typically involves the reaction of 3-hydroxybenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butylamino)(hydroxy)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
3-((Tert-butylamino)(hydroxy)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a bronchodilator and its effects on the central nervous system.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Tert-butylamino)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. It acts on adrenergic receptors, particularly the beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and increased production of cyclic adenosine monophosphate (cAMP). This results in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful as a bronchodilator .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanol
- 2-(Tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanol sulfate
- 2-(Tert-butylamino)-1-(6-hydroxymethyl-5-hydroxy-2-pyridyl)ethanol acetate
Uniqueness
3-((Tert-butylamino)(hydroxy)methyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its tert-butylamino group enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(tert-butylamino)-hydroxymethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)12-10(14)8-5-4-6-9(13)7-8/h4-7,10,12-14H,1-3H3 |
InChI Key |
FBLBTCSOWGAGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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